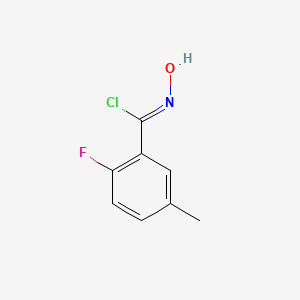
(E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride: is an organic compound that belongs to the class of aromatic carboximidoyl chlorides This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to a benzene ring, along with a carboximidoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride typically involves the following steps:
Formation of Carboximidoyl Chloride: The carboximidoyl chloride functional group can be introduced by reacting the brominated benzene derivative with a suitable reagent such as oxalyl chloride (COCl)2 in the presence of a base like pyridine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydroxylamine (NH2OH) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its unique functional groups.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules through its reactive functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
(1Z)-2-chloro-N-hydroxy-4-methylbenzenecarboximidoyl chloride: Similar structure but with a chlorine atom instead of bromine.
(1Z)-2-bromo-N-hydroxy-4-ethylbenzenecarboximidoyl chloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of a bromine atom provides unique reactivity compared to chlorine-substituted analogs.
- The combination of hydroxy and carboximidoyl chloride functional groups offers diverse chemical reactivity and potential applications.
Propiedades
IUPAC Name |
(1Z)-2-bromo-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWWUSCMOEHQM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














